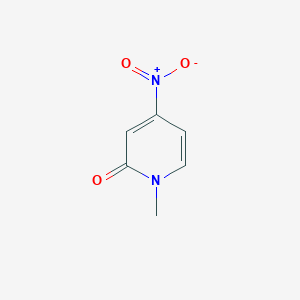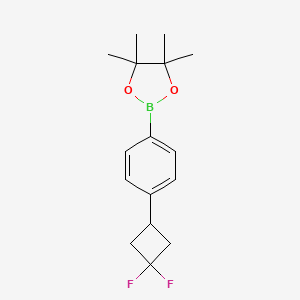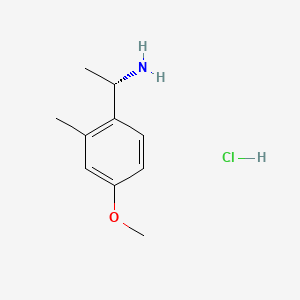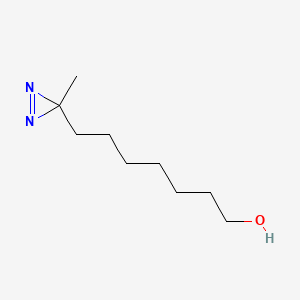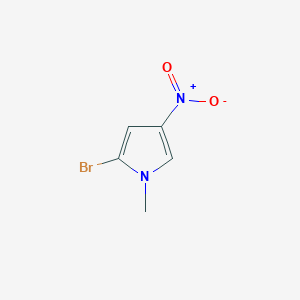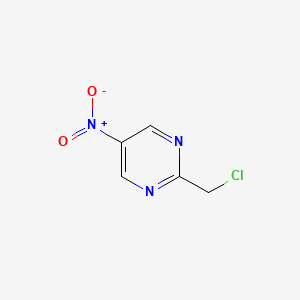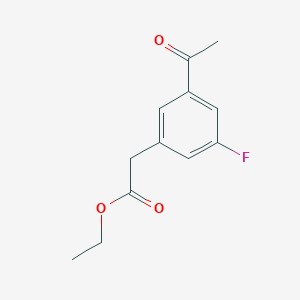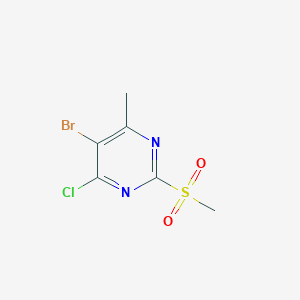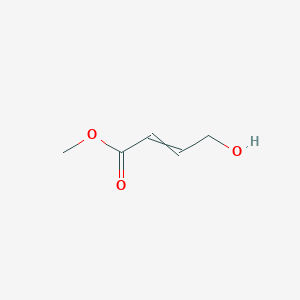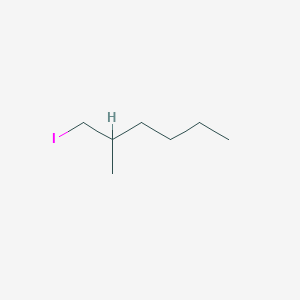
1-Iodo-2-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-methylhexane is an organic compound with the molecular formula C7H15I It belongs to the class of alkyl halides, specifically iodides, where an iodine atom is bonded to a carbon atom in the alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylhexane can be synthesized through the halogenation of 2-methylhexane. The process typically involves the reaction of 2-methylhexane with iodine in the presence of a catalyst or under specific conditions that facilitate the substitution of a hydrogen atom with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where controlled conditions ensure the efficient and selective iodination of 2-methylhexane. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-2-methylhexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form 2-methylhexane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, e.g., 2-methylhexanol if hydroxide is the nucleophile.
Elimination: 2-methylhexene is a common product.
Reduction: 2-methylhexane is formed.
Applications De Recherche Scientifique
1-Iodo-2-methylhexane has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-iodo-2-methylhexane in chemical reactions involves the cleavage of the carbon-iodine bond, which is relatively weak due to the large size and low electronegativity of iodine. This makes the iodine atom a good leaving group in substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-methylhexane
- 1-Chloro-2-methylhexane
- 1-Fluoro-2-methylhexane
Comparison: 1-Iodo-2-methylhexane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and lower bond dissociation energy make it more reactive in substitution and elimination reactions, providing different reaction pathways and products.
Propriétés
Numéro CAS |
624-21-5 |
|---|---|
Formule moléculaire |
C7H15I |
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
1-iodo-2-methylhexane |
InChI |
InChI=1S/C7H15I/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 |
Clé InChI |
FXYMWEXIZCQUFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


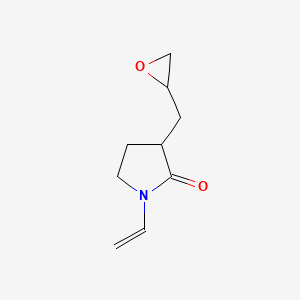
![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)
